(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide
Description
(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group and an ethylhexyl chain
Properties
IUPAC Name |
(E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-5-6-14(4-2)13-18-17(20)12-9-15-7-10-16(11-8-15)19(21)22/h7-12,14H,3-6,13H2,1-2H3,(H,18,20)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNKUGNUUVXILY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with 2-ethylhexylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The ethylhexyl chain may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-ethylhexyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amine group instead of a nitro group.
(2E)-N-(2-ethylhexyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
